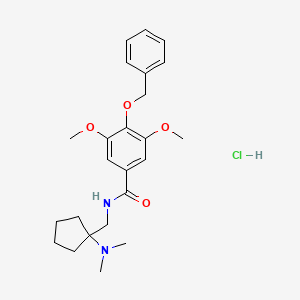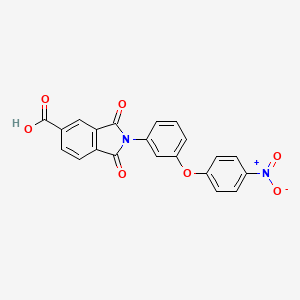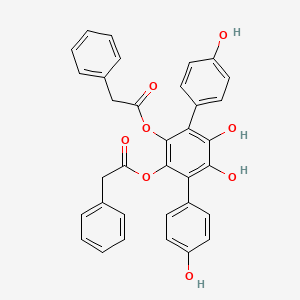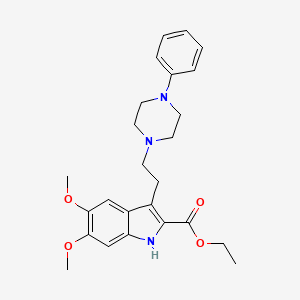
Alpertine
Übersicht
Beschreibung
Alpertine is an organic compound with the chemical formula C25H31N3O4 and a molecular weight of 437.53 g/mol . It is a white to pale yellow crystalline solid with a bitter taste, soluble in hot ethanol and ether, and slightly soluble in water . This compound is primarily known for its antipsychotic properties and is used in various research and laboratory applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alpertine involves multiple steps. One of the key steps includes the reaction of γ-butyrolactone with ethyl oxalate in the presence of sodium pellets to form α-ethoxalyl-γ-butyrolactone . This intermediate is then converted to α-keto-δ-valerolactone through reflux in sulfuric acid . The subsequent steps involve the reaction of 3,4-dimethoxyphenylhydrazine hydrochloride with α-keto-δ-valerolactone to form the hydrazone, which is further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction times to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alpertine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um Amine und andere reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring und am Piperazin-Rest.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden häufig bei Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Oxiden führen, während Reduktion Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Alpertine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Wird in Studien zu Neurotransmitter-Signalwegen und Rezeptorbindung eingesetzt.
Medizin: Wird für seine potenziellen therapeutischen Wirkungen bei der Behandlung psychiatrischer Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Zwischenprodukte eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen in erster Linie durch seine Interaktion mit Neurotransmitter-Rezeptoren im Gehirn. Es wirkt als Antagonist an Dopamin-Rezeptoren und moduliert so die dopaminergen Signalwege, die an Stimmung und Verhalten beteiligt sind . Dieser Mechanismus ist entscheidend für seine antipsychotischen Eigenschaften und macht es wirksam bei der Behandlung von Symptomen psychiatrischer Erkrankungen .
Ähnliche Verbindungen:
Chlorpromazin: Ein weiteres Antipsychotikum mit einem ähnlichen Wirkmechanismus, jedoch einer anderen chemischen Struktur.
Haloperidol: Ein starkes Antipsychotikum mit einem anderen Nebenwirkungsprofil.
Risperidon: Ein neueres Antipsychotikum mit einem breiteren Wirkungsspektrum.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine selektive Bindung an bestimmte Dopamin-Rezeptoren ermöglicht. Diese Selektivität trägt zu seiner Wirksamkeit und seinem Nebenwirkungsprofil bei und unterscheidet es von anderen Antipsychotika .
Wirkmechanismus
Alpertine exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, thereby modulating the dopaminergic pathways involved in mood and behavior . This mechanism is crucial for its antipsychotic properties, making it effective in managing symptoms of psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Chlorpromazine: Another antipsychotic with a similar mechanism of action but different chemical structure.
Haloperidol: A potent antipsychotic with a different side effect profile.
Risperidone: A newer antipsychotic with a broader spectrum of activity.
Uniqueness of Alpertine: this compound is unique due to its specific chemical structure, which allows for selective binding to certain dopamine receptors. This selectivity contributes to its efficacy and side effect profile, distinguishing it from other antipsychotics .
Eigenschaften
IUPAC Name |
ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-32-25(29)24-19(20-16-22(30-2)23(31-3)17-21(20)26-24)10-11-27-12-14-28(15-13-27)18-8-6-5-7-9-18/h5-9,16-17,26H,4,10-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVJRAUFOPBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181538 | |
| Record name | Alpertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27076-46-6 | |
| Record name | Alpertine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027076466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYT38QTB4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


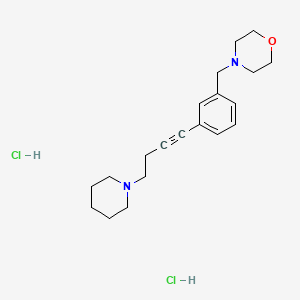
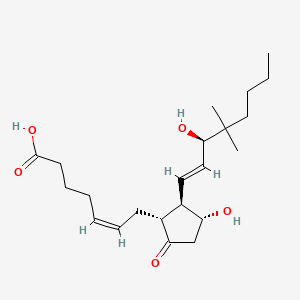
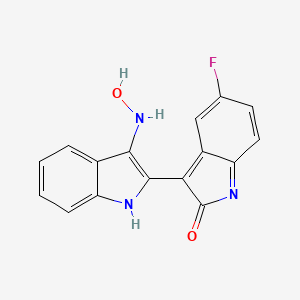
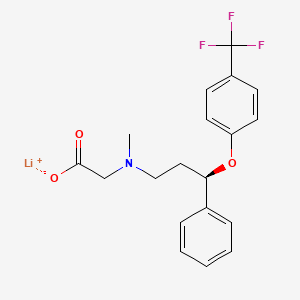
![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)
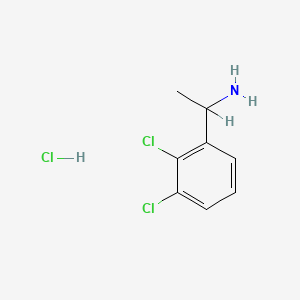

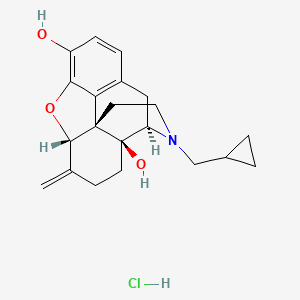
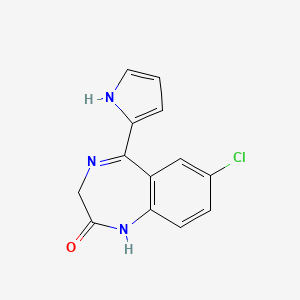
![4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride](/img/structure/B1662639.png)
![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
